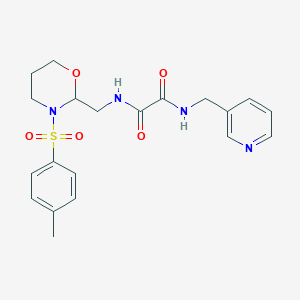

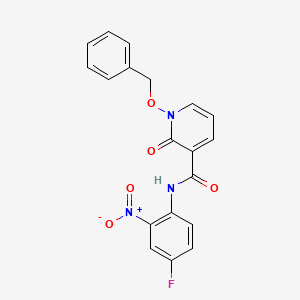

![molecular formula C15H14ClNO4S B3008265 3-(4-氯苯基)-3-[(苯磺酰基)氨基]丙酸 CAS No. 613656-63-6](/img/structure/B3008265.png)

3-(4-氯苯基)-3-[(苯磺酰基)氨基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid is a chemical that appears to be related to various synthesized chlorophenyl compounds with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds such as 4-amino-3(4-chlorophenyl) butanoic acid , 3-amino-3-(4-chlorophenyl)propanoic acid , and 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid have been synthesized and analyzed for their molecular structure and potential as receptor antagonists or enzyme inhibitors.

Synthesis Analysis

The synthesis of related chlorophenyl compounds involves various chemical reactions. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives was achieved by reacting chlorinated acids with GABA, resulting in weak specific antagonists of the GABAB receptor . Another related compound, 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid, was synthesized using a highly diastereoselective method of alkylation of acyloxazolidinone . These methods could potentially be adapted for the synthesis of 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid.

Molecular Structure Analysis

The molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid were studied using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. The molecular electronic energy, geometrical structure, and vibrational spectra were computed at different levels of theory, providing insights into the stability of the molecule and the occurrence of intramolecular charge transfer . These techniques and findings could be relevant for analyzing the molecular structure of 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid.

Chemical Reactions Analysis

The chemical reactions involving chlorophenyl compounds often include interactions with various receptors or enzymes. For example, the chlorinated acids synthesized in one study were found to be antagonists of the GABAB receptor . In another study, the synthesized enantiomers of a chlorophenyl compound were shown to be potent thromboxane receptor antagonists and thromboxane synthase inhibitors . These reactions are crucial for understanding the biological activity and potential therapeutic applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds, such as their vibrational energies, rotational constants, entropies, and dipole moments, were computed and analyzed in one of the studies . The first-order hyperpolarizability and related properties of the molecule were also calculated, which are important for understanding the non-linear optical properties and stability of the molecule . These properties are essential for predicting the behavior of 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid in different environments and its suitability for various applications.

科学研究应用

1. 合成和药理特性

3-(4-氯苯基)-3-[(苯磺酰基)氨基]丙酸及其衍生物被合成用于药理研究。例如,人们探索了 3-氨基-3-(4-氯苯基)丙酸(巴氯芬的低级同系物)的合成。这些化合物表现出作为 GABAB 受体上 GABA 弱特异性拮抗剂的特性 (Abbenante、Hughes 和 Prager,1997)。

2. 晶体工程和多组分晶体

巴氯芬(一种与 3-(4-氯苯基)-3-[(苯磺酰基)氨基]丙酸密切相关的化合物)的研究涉及其晶体结构和特性。已经对巴氯芬与各种酸形成的多组分晶体进行了研究,提供了对巴氯芬部分的构象和质子化特性的见解 (Báthori 和 Kilinkissa,2015)。

3. 合成路线和构象特性

对 3-(苯磺酰亚氨基)丙酸酯衍生物合成的研究揭示了溶液中它们的各种策略及其构象特性。这些研究突出了这些化合物在各种科学应用中的潜力 (Tye 和 Skinner,2002)。

4. 衍生物作为血栓烷受体拮抗剂

3-(4-氯苯基)-3-[(苯磺酰基)氨基]丙酸的衍生物已被合成作为强效血栓烷 A2 受体拮抗剂。这些发现对于抗血栓烷疗法的发展具有重要意义 (Wang 等,2014)。

5. 在激肽抑制中的应用

3-(苯磺酰基)-1-苯基咪唑烷-2,4-二酮衍生物(在结构上与 3-(4-氯苯基)-3-[(苯磺酰基)氨基]丙酸相关)的研究表明它们作为人心脏激肽抑制剂的潜力。这些研究对于理解这些化合物的构效关系至关重要 (Niwata 等,1997)。

6. 对映异构体拆分和色谱法

3-(4-氯苯基)-3-[(苯磺酰基)氨基]丙酸的类似物(例如巴氯芬)的对映异构体拆分已使用色谱法进行了研究。这项研究有助于理解这些化合物的立体化学 (Vaccher、Berthelot 和 Debaert,1995)。

属性

IUPAC Name |

3-(benzenesulfonamido)-3-(4-chlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c16-12-8-6-11(7-9-12)14(10-15(18)19)17-22(20,21)13-4-2-1-3-5-13/h1-9,14,17H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTFVSWXBMFECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

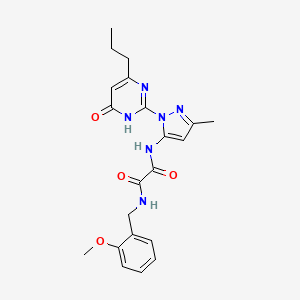

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)

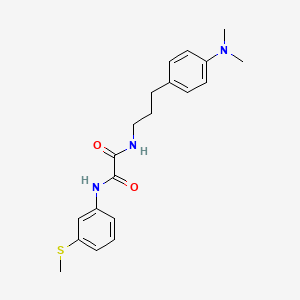

![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)

![N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3008191.png)

![(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)

![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)

![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)